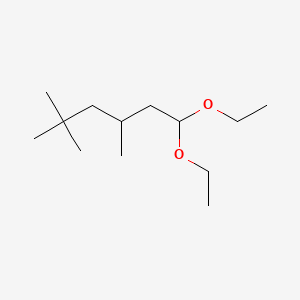

1,1-Diethoxy-3,5,5-trimethylhexane

Description

Contextualizing 1,1-Diethoxy-3,5,5-trimethylhexane within Contemporary Organic Synthesis Research

While not a household name in the annals of chemistry, this compound finds its relevance in specific sectors, most notably as a fragrance ingredient. ontosight.aimdpi.com Its synthesis and properties are rooted in the well-established chemistry of acetals, which are derivatives of aldehydes or ketones. rsc.org The general formation of an acetal (B89532) involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. rsc.orgorganic-chemistry.org In the case of this compound, it is the diethyl acetal of 3,5,5-trimethylhexanal (B1630633). thegoodscentscompany.com

The synthesis of its precursor, 3,5,5-trimethylhexanal, can be achieved via the oxo reaction (hydroformylation) of diisobutylene. aablocks.comchemicalbook.com Subsequently, the acetalization with ethanol (B145695), typically under acidic conditions, would yield the target compound. This type of reaction is a cornerstone of organic synthesis, often employed for the protection of carbonyl groups during multi-step syntheses. mdpi.com

The Role of Branched Alkane Motifs in Synthetic Design

In the context of fragrance chemistry, the branching of the alkyl chain can impact the olfactory properties of a molecule. mdpi.com While increasing the length of a linear alkyl chain can sometimes enhance a fragrance's potency, branching can have the opposite effect. mdpi.com This highlights the subtle yet significant role that molecular architecture plays in determining a compound's sensory characteristics. Furthermore, branched structures are crucial in various other applications, including the development of polymers with specific properties and in medicinal chemistry, where they can influence a drug's bioavailability and interaction with biological targets. rsc.orgresearchgate.net

Fundamental Principles of Acetal Functionality in Complex Systems

Acetals are characterized by the presence of two ether-like oxygen atoms attached to the same carbon atom. pressbooks.pub This functional group is significantly more stable than the corresponding aldehyde or ketone from which it is derived, particularly under basic or neutral conditions. mdpi.com This stability makes acetals excellent protecting groups in organic synthesis. mdpi.com By converting a reactive carbonyl group into a less reactive acetal, chemists can perform reactions on other parts of a complex molecule without affecting the carbonyl. The acetal can then be readily converted back to the original carbonyl group under acidic conditions. mdpi.com

The hydrolysis of acetals is a reversible process, and the equilibrium can be controlled by the amount of water present. pressbooks.pub This predictable reactivity is a key reason for their widespread use in the synthesis of complex natural products and pharmaceuticals. acs.org The study of acetal functionality, therefore, provides fundamental insights into reaction mechanisms, chemical equilibrium, and the strategic planning required for the successful synthesis of intricate organic molecules.

Chemical and Physical Properties of this compound

The specific arrangement of atoms in this compound gives rise to its unique set of physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈O₂ | chemicalbook.com |

| Molecular Weight | 216.36 g/mol | chemicalbook.com |

| Boiling Point | 216.31 °C (estimated) | thegoodscentscompany.com |

| Density | 0.817 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 45.7 °C (estimated) | thegoodscentscompany.com |

| Refractive Index | n20/D 1.421 | sigmaaldrich.com |

| CAS Number | 86198-35-8 | thegoodscentscompany.com |

Spectroscopic Data Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the various types of protons in the molecule. The protons on the carbons adjacent to the ether oxygens (the CH₂ groups of the ethoxy moieties and the CH of the acetal) would be shifted downfield due to the deshielding effect of the electronegative oxygen atoms, likely appearing in the 3.4-4.5 ppm range. libretexts.org The numerous methyl protons and methylene (B1212753) protons on the branched alkyl chain would appear further upfield.

In a ¹³C NMR spectrum, the carbon of the acetal group (C-1) would be significantly downfield, typically in the range of 95-115 ppm. The carbons of the ethoxy groups directly bonded to oxygen would also be downfield, generally in the 50-80 ppm range. libretexts.org The various carbons of the trimethylhexane chain would appear in the upfield region, with their specific chemical shifts influenced by the degree of substitution.

Infrared (IR) Spectroscopy

The IR spectrum of an acetal is characterized by strong C-O stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org Specifically, dialkyl ethers and acetals show a prominent C-O-C stretching band around 1100-1150 cm⁻¹. pressbooks.pubyoutube.com The spectrum would also exhibit C-H stretching and bending vibrations from the alkane backbone and ethoxy groups. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the conversion of the precursor aldehyde to the acetal. researchgate.net

Mass Spectrometry (MS)

The mass spectrum of an acetal under electron ionization (EI) is often characterized by the absence or very low abundance of the molecular ion peak due to the facile cleavage of the C-O bonds. psu.edu A common fragmentation pathway for acetals is the loss of an alkoxy group to form a stable oxonium ion. psu.edudatapdf.com For this compound, one would expect to see significant fragmentation, with characteristic peaks resulting from the loss of ethoxy radicals (•OCH₂CH₃) and other cleavage patterns along the branched alkyl chain.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86198-35-8 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1,1-diethoxy-3,5,5-trimethylhexane |

InChI |

InChI=1S/C13H28O2/c1-7-14-12(15-8-2)9-11(3)10-13(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

SXOLJHFGARCGQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(C)CC(C)(C)C)OCC |

Origin of Product |

United States |

Mechanistic Investigations of 1,1 Diethoxy 3,5,5 Trimethylhexane Reactivity

Hydrolysis and Deacetalization Mechanisms under Controlled Conditions

The hydrolysis of acetals to their corresponding aldehydes or ketones and alcohols is a fundamental reaction in organic chemistry, typically proceeding under acidic conditions. The mechanism involves the protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the hemiacetal, which then undergoes further hydrolysis to the final carbonyl compound and a second molecule of alcohol.

Kinetic Studies of Acetal (B89532) Hydrolysis

Kinetic studies of acetal hydrolysis provide valuable insights into reaction mechanisms and the factors that influence reaction rates. Generally, the hydrolysis of acetals follows an A-1 mechanism, where the rate-determining step is the unimolecular cleavage of the protonated acetal to form the oxocarbenium ion. osti.gov The rate of hydrolysis is therefore dependent on the stability of this intermediate.

The following table illustrates typical kinetic data that would be sought in such a study, though the values are hypothetical for 1,1-diethoxy-3,5,5-trimethylhexane.

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 0.1 M HCl, 25°C | Hypothetical k₁ | Hypothetical Ea₁ |

| 0.01 M HCl, 25°C | Hypothetical k₂ | Hypothetical Ea₂ |

| 0.1 M HCl, 50°C | Hypothetical k₃ | Hypothetical Ea₃ |

Influence of Steric Hindrance on Reaction Rates

The structure of the alkyl group in an acetal can significantly impact the rate of hydrolysis through steric effects. The bulky 3,5,5-trimethylhexyl group in this compound is expected to exert considerable steric hindrance. This steric bulk can affect the rate of hydrolysis in several ways.

More significantly, steric strain can be released upon the formation of the planar oxocarbenium ion intermediate from the tetrahedrally substituted acetal. This release of steric strain in the transition state leading to the intermediate can accelerate the rate of hydrolysis. Studies on the hydrolysis of ketals have shown that they hydrolyze much faster than acetals due to a steric decompression effect from the two alkyl groups. cdnsciencepub.com A similar, albeit less pronounced, effect would be expected for a highly branched acetal like this compound compared to a linear-chain acetal.

Radical Pathways and Transformations of Acetal Functional Groups

Apart from acid-catalyzed hydrolysis, acetals can undergo transformations through radical pathways. These reactions typically involve the abstraction of a hydrogen atom from the carbon atom of the acetal group, leading to the formation of an acetal radical. This radical can then participate in various subsequent reactions.

Oxidative Fragmentation Mechanisms

Acetal radicals can undergo oxidative fragmentation, particularly in the presence of an oxidizing agent. The mechanism often involves the formation of a radical intermediate which can then fragment to yield an ester and an alkyl radical. While specific studies on this compound are not available, the ozonolysis of acetals is a well-known oxidative cleavage reaction that proceeds via a mechanism proposed to involve the insertion of ozone into the C-H bond of the acetal. cdnsciencepub.com The reactivity of acetals towards ozone is highly dependent on their conformation, with a requirement for each oxygen atom to have an electron pair orbital oriented antiperiplanar to the C-H bond of the acetal function for the reaction to proceed efficiently. cdnsciencepub.com

The following table presents a hypothetical comparison of the reactivity of different acetal conformations towards an oxidizing agent.

| Acetal Conformation | Relative Reactivity |

| Anti-periplanar lone pairs | High |

| Gauche lone pairs | Low |

C-C Bond Formations via Acetal Radicals

Acetal radicals are valuable intermediates for the formation of new carbon-carbon bonds. researchgate.net These radicals can be generated under various conditions, often involving a radical initiator. Once formed, the acetal radical can add to an electron-deficient alkene in a radical addition reaction, leading to the formation of a new C-C bond. researchgate.net This approach has been utilized in the synthesis of complex molecules. researchgate.net

For example, the radical cyclization of iodo acetals can lead to the formation of multiple C-C bonds in a single operation. researchgate.net While these examples often involve cyclic acetals, the principles can be extended to acyclic acetals like this compound. The generation of a radical at the acetal carbon of this molecule would create a nucleophilic radical that could potentially react with various electrophilic radical acceptors.

Reactivity of the Branched Alkane Moiety

The 3,5,5-trimethylhexane portion of the molecule is a branched alkane. Alkanes are generally the least reactive class of organic compounds due to the strength and non-polar nature of their C-C and C-H bonds. However, the reactivity of the C-H bonds in an alkane is not uniform and depends on the nature of the carbon atom to which the hydrogen is attached (primary, secondary, or tertiary).

The reactivity order for radical halogenation, a classic alkane reaction, is tertiary > secondary > primary. This is due to the greater stability of the corresponding alkyl radicals. In the 3,5,5-trimethylhexane moiety, there are primary, secondary, and tertiary C-H bonds. Therefore, under radical conditions, hydrogen abstraction would be expected to occur preferentially at the tertiary carbon (C-3).

The bulky tert-butyl group at position 5 creates significant steric hindrance around the neighboring C-H bonds, which could influence the regioselectivity of reactions involving the alkane chain. This steric crowding might make some positions less accessible to reactants, potentially altering the expected reactivity patterns based solely on electronic effects.

Selective C-H Activation Studies on Trimethylhexane Core

The selective functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering the potential to streamline the synthesis of complex molecules. researchgate.netwikipedia.org This approach avoids the need for pre-functionalized starting materials, thus improving atom and step economy. dmaiti.com The trimethylhexane core of this compound presents multiple C-H bonds of varying steric and electronic environments, making it a theoretically interesting, yet challenging, substrate for selective activation.

Despite the synthetic potential, a thorough search of the chemical literature yielded no specific studies on the selective C-H activation of the 3,5,5-trimethylhexane moiety within this acetal. Research in the field of C-H activation typically focuses on substrates with directing groups that can coordinate to a metal catalyst, facilitating activation at a specific site. rsc.orgsnnu.edu.cn The 1,1-diethoxy group could potentially act as a weak directing group, however, without empirical data, the regioselectivity of such a process remains speculative.

General studies on the reactivity of 1,1-dialkoxyalkanes with metal halides, such as those conducted with niobium and tantalum pentahalides, have demonstrated that C-H bond activation can occur, but often alongside C-O and C-C bond cleavage, leading to complex product mixtures. rsc.orgnih.govpsu.edu These studies, however, did not employ substrates with the complex branching pattern of this compound.

Table 1: Hypothetical Regioselectivity in C-H Activation of the Trimethylhexane Core

| Position | C-H Bond Type | Predicted Reactivity (Hypothetical) | Rationale (Based on General Principles) |

| C2 | Secondary (CH₂) | Low | Sterically accessible but electronically unactivated. |

| C3 | Tertiary (CH) | Moderate | Tertiary C-H bonds are generally more reactive, but sterically hindered by the adjacent gem-dimethyl group. |

| C4 | Secondary (CH₂) | Low | Sterically accessible but electronically unactivated. |

| C5 | Quaternary (C) | N/A | No C-H bonds. |

| C6 | Primary (CH₃) | High (neopentyl) | Less sterically hindered than other positions, but neopentyl C-H bonds can be challenging to activate. |

| C6' | Primary (CH₃) | High (neopentyl) | Less sterically hindered than other positions, but neopentyl C-H bonds can be challenging to activate. |

| C3-CH₃ | Primary (CH₃) | Moderate | Potentially activated by proximity to the tertiary center, but sterically shielded. |

Note: This table is purely hypothetical and is not based on experimental data for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Diethoxy 3,5,5 Trimethylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,1-Diethoxy-3,5,5-trimethylhexane. Through the analysis of various NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing a comprehensive understanding of the molecule's connectivity and spatial arrangement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unraveling the complex spin systems present in this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For instance, it would show correlations between the methine proton at C1 and the adjacent methylene (B1212753) protons of the ethoxy groups, as well as correlations between protons along the trimethylhexane backbone (e.g., between H2 and H3, and H3 and H4). thegoodscentscompany.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. thegoodscentscompany.com It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the signal for the acetal (B89532) carbon (C1) would correlate with the signal of the acetal proton (H1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. thegoodscentscompany.com This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. Key HMBC correlations would include those from the methyl protons of the ethoxy groups to the acetal carbon (C1) and the methylene carbon of the ethoxy group, and from the methyl protons at C3 and C5 to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is valuable for determining the preferred conformation of the molecule. For instance, NOE correlations might be observed between the protons of the ethoxy groups and protons on the hexane (B92381) backbone, shedding light on their relative orientation.

A summary of expected key 2D NMR correlations for this compound is presented below:

| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations |

| H1 (acetal) | -OCH₂CH₃ | C2, -OCH₂CH₃ |

| -OCH₂CH₃ | H1, -OCH₂CH₃ | C1, -OCH₂CH₃ |

| H2 | H3 | C1, C3, C4 |

| H3 | H2, H4 | C2, C4, C5, C3-CH₃ |

| H4 | H3, H5 | C2, C3, C5, C6 |

| H5 | H4 | C3, C4, C6, C5-(CH₃)₂ |

Carbon-13 and Proton NMR Chemical Shift Analysis of Branched Acetal Systems

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. In branched acetal systems like this compound, specific chemical shift ranges are expected for different functional groups.

¹H NMR:

The acetal proton (H1) is expected to resonate in the downfield region, typically between 4.5 and 5.5 ppm, due to the deshielding effect of the two adjacent oxygen atoms.

The methylene protons of the ethoxy groups (-OCH₂CH₃) would appear as a quartet around 3.4-3.7 ppm.

The methyl protons of the ethoxy groups (-OCH₂CH₃) would be an upfield triplet around 1.1-1.3 ppm.

The protons along the trimethylhexane chain will have chemical shifts in the range of 0.8-2.0 ppm, with their exact values influenced by the branching and proximity to the acetal group. The protons on carbons bearing methyl groups (H3 and the C5 methyl protons) will be further upfield.

¹³C NMR:

The acetal carbon (C1) is characteristically found in the 90-110 ppm region. researchgate.netelsevierpure.com

The carbons of the ethoxy groups (-OCH₂CH₃) are expected at approximately 60-70 ppm for the methylene and 15-20 ppm for the methyl carbons.

The carbons of the trimethylhexane backbone will resonate in the aliphatic region (10-50 ppm). The presence of branching will cause shifts in the signals; for example, the quaternary carbon at C5 will have a distinct chemical shift.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 4.4 - 4.6 | 102 - 104 |

| -OCH₂CH₃ | 3.4 - 3.7 | 60 - 62 |

| -OCH₂CH₃ | 1.1 - 1.3 | 15 - 16 |

| C2 | 1.5 - 1.7 | 42 - 44 |

| C3 | 1.7 - 1.9 | 28 - 30 |

| C3-CH₃ | 0.8 - 1.0 | 22 - 24 |

| C4 | 1.2 - 1.4 | 50 - 52 |

| C5 | - | 31 - 33 |

| C5-(CH₃)₂ | 0.8 - 0.9 | 29 - 31 |

| C6 | 0.8 - 0.9 | 29 - 31 |

Note: These are predicted values and may vary slightly from experimental data.

Dynamic NMR Studies for Conformational Analysis

The flexible nature of the acyclic this compound molecule means that it can exist in various conformations due to rotation around its single bonds. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be employed to study these conformational dynamics. nih.govnih.gov

At room temperature, the rotation around the C-O and C-C bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, the rotation can be slowed down, potentially leading to the observation of distinct signals for different conformers. This can manifest as broadening or splitting of NMR peaks. By analyzing these changes, it is possible to determine the energy barriers for bond rotation and to gain insights into the most stable conformations of the molecule. For instance, the rotation of the ethoxy groups and the flexing of the hexane chain could be investigated using DNMR techniques.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₃H₂₈O₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of product ions. This provides detailed information about the structure of the precursor ion and the fragmentation pathways of the molecule.

For this compound, the molecular ion [M]⁺ may be of low abundance or absent in the electron ionization (EI) mass spectrum due to the lability of the acetal group. Common fragmentation pathways for acetals involve the cleavage of the C-O bonds and the alkyl chain.

Expected key fragmentation patterns for this compound would include:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a prominent ion at m/z [M - 45]⁺.

Loss of an ethyl group (-CH₂CH₃): Leading to an ion at m/z [M - 29]⁺.

Cleavage of the C1-C2 bond: This can lead to various fragment ions, including the stable oxonium ion [CH(OCH₂CH₃)₂]⁺ at m/z 103.

Fragmentation of the trimethylhexane chain: Cleavage at the branched points, such as the loss of a tert-butyl group ([M - 57]⁺), would also be expected.

A table summarizing the likely major fragments in the mass spectrum of this compound is provided below.

| m/z | Possible Fragment Ion |

| 171 | [M - OCH₂CH₃]⁺ |

| 159 | [M - C₄H₉]⁺ (loss of tert-butyl) |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH(OCH₂CH₃)]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 47 | [CH₂OH]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-invasive analytical techniques used to obtain a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to the molecule's structure, functional groups, and conformation. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for the two techniques are different: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. libretexts.org Consequently, the spectra are often complementary, providing a more complete picture of the molecule's vibrational landscape. clairet.co.ukiitm.ac.in

Correlating Vibrational Modes with Acetal and Branched Alkane Structures

The vibrational spectrum of this compound is dominated by the features of its two primary structural components: the branched alkane backbone and the diethyl acetal functional group.

Branched Alkane Structure: The highly branched trimethylhexane portion of the molecule gives rise to a series of characteristic C-H and C-C vibrations. orgchemboulder.com

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in methyl (CH₃) and methylene (CH₂) groups. orgchemboulder.comresearchgate.net The presence of a tertiary C-H bond at the C3 position and a gem-dimethyl group at the C5 position contributes to the complexity of this region.

C-H Bending (Deformation): Asymmetric and symmetric bending vibrations of the methyl and methylene groups appear in the 1350-1470 cm⁻¹ range. orgchemboulder.com Specifically, a characteristic band for the gem-dimethyl group (present at C5) is expected to appear as a doublet around 1365-1385 cm⁻¹.

Acetal Functional Group: The 1,1-diethoxy group is a type of acetal, which has several distinct vibrational modes, primarily involving the C-O bonds.

C-O Stretching: The most prominent features of an acetal are the strong C-O stretching bands. Acetal structures typically exhibit multiple strong bands in the 1000-1200 cm⁻¹ region due to the coupled symmetric and asymmetric stretching of the C-O-C-O-C system. rsc.org For diethyl acetals specifically, characteristic bands can often be found around 1050 cm⁻¹, 1130 cm⁻¹, and 1170 cm⁻¹. rsc.org These bands are often strong in both IR and Raman spectra.

The table below summarizes the expected key vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretching | Alkane (CH₂, CH₃) | 2850 - 3000 | IR (Strong) |

| C-H Bending (Asymmetric/Symmetric) | Alkane (CH₂, CH₃) | 1350 - 1470 | IR (Moderate) |

| C-O-C Asymmetric & Symmetric Stretching | Acetal | 1000 - 1200 | IR/Raman (Strong) |

| C-C Skeletal Vibrations | Alkane Backbone | Fingerprint Region (<1300) | IR/Raman (Variable) |

Applications in Reaction Monitoring

In-situ monitoring of chemical reactions provides critical data on kinetics, mechanisms, and the influence of process parameters. Mid-infrared spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) probes, is a widely adopted method for real-time online analysis of organic transformations. rsc.orgjasco-global.com This technique allows for the non-invasive tracking of reactant consumption and product formation by measuring changes in the vibrational spectra of the reaction mixture over time. clairet.co.ukjasco-global.com

For reactions involving this compound, such as its formation or hydrolysis, IR spectroscopy is an ideal monitoring tool.

Acetal Formation: The synthesis of an acetal typically involves the reaction of an aldehyde with an alcohol under acidic conditions. To monitor the formation of this compound from its corresponding aldehyde (3,5,5-trimethylhexanal) and ethanol (B145695), one would track the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically around 1720-1740 cm⁻¹) and the simultaneous appearance of the characteristic strong C-O stretching bands of the acetal product in the 1000-1200 cm⁻¹ region. nih.gov

Acetal Hydrolysis: Conversely, the hydrolysis of the acetal back to the aldehyde and alcohol can be monitored by observing the decrease in the intensity of the acetal's C-O bands and the growth of the aldehyde's C=O band.

This continuous data stream enables the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize by-products. rsc.org Raman spectroscopy can also be employed, offering advantages for reactions in aqueous media or for heterogeneous systems. clairet.co.uk

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying individual components within a chemical mixture. For a compound like this compound, which may be part of a complex reaction mixture or require high purity for its applications, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acetal Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like acetals. ncat.edu

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint.

The mass spectra of acetals are characterized by specific fragmentation patterns. The molecular ion ([M]⁺) peak is often weak or entirely absent due to the lability of the acetal group under EI conditions. psu.eduacs.org The fragmentation is typically initiated by cleavage of a C-O bond or α-cleavage, leading to highly stabilized oxonium ions. psu.edu For this compound (MW: 216.38 g/mol ), the following fragments would be anticipated:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 171 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 103 | [CH(OC₂H₅)₂]⁺ | Cleavage of the bond between C1 and C2 of the hexane chain |

| 75 | [CH(OH)OC₂H₅]⁺ | Rearrangement and loss of ethylene (B1197577) from the m/z 103 fragment |

| 47 | [C₂H₅O]⁺ | Ethoxy cation |

| 127 | [M - C₆H₁₃]⁺ (trimethylhexyl radical) | Loss of the C9 side chain (less likely as primary fragment) |

This table represents predicted fragmentation based on known acetal fragmentation patterns. Actual spectra may vary based on instrument conditions.

The retention time from the GC and the fragmentation pattern from the MS together provide a highly confident identification of the compound. researchgate.netbotanyjournals.com

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid mixture. It is particularly useful for analyzing less volatile compounds or those that are thermally unstable. For acetals, reversed-phase HPLC (RP-HPLC) is a common method. sigmaaldrich.com

A significant challenge in the HPLC analysis of acetals is their susceptibility to hydrolysis under acidic conditions. coresta.org Many standard silica-based reversed-phase columns (e.g., C8, C18) have residual acidic silanol (B1196071) groups on their surface that can catalyze the rapid breakdown of the acetal into its corresponding aldehyde and alcohol, making accurate quantification impossible. coresta.org

To overcome this issue, a common strategy is to modify the mobile phase. The addition of a small concentration of a basic substance, such as triethylamine (B128534) or ammonia, to the aqueous-organic mobile phase (e.g., acetonitrile/water) effectively neutralizes the acidic sites on the stationary phase and inhibits acetal hydrolysis. coresta.org This allows for the simultaneous analysis of the intact acetal and any aldehyde present from prior hydrolysis or as an unreacted starting material. coresta.org

The table below outlines typical starting conditions for the HPLC analysis of acetals.

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of components from the column. |

| Mobile Phase Modifier | 5-10 mM Triethylamine or Ammonia | Inhibit on-column hydrolysis of the acetal. coresta.org |

| Flow Rate | 1.0 mL/min | Control retention time and separation efficiency. |

| Detector | UV-DAD (for unsaturated acetals/aldehydes) or Refractive Index (RI) (universal) | Detection of eluting compounds. coresta.orgrsc.org |

| Column Temperature | Ambient or slightly elevated (e.g., 40-45 °C) | Improve peak shape and reproducibility. coresta.org |

Computational Chemistry and Theoretical Studies on 1,1 Diethoxy 3,5,5 Trimethylhexane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. researchgate.net For 1,1-diethoxy-3,5,5-trimethylhexane, DFT calculations are instrumental in elucidating its conformational landscape and the energetics of its key reactions.

The stability of acetal (B89532) conformations is often governed by a combination of steric repulsion and stabilizing stereoelectronic effects, such as the anomeric effect. nrel.gov In acyclic acetals, gauche conformations around the C-O bonds are often favored due to these stereoelectronic interactions. However, the large alkyl substituents in this compound would likely lead to significant steric hindrance, potentially favoring more extended conformations to minimize these repulsive interactions. DFT calculations, by optimizing the geometry of various starting conformations, can quantify the energetic penalties associated with steric clash versus the stabilization from stereoelectronic effects.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations. This table illustrates the kind of data that would be generated from a DFT conformational analysis. The energies are relative to the most stable conformer.

| Conformer | Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) |

| A | anti, anti | 0.0 |

| B | anti, gauche | 1.2 |

| C | gauche, gauche | 2.5 |

| D | Eclipsed (sterically hindered) | > 10 |

Note: This data is illustrative and based on general principles of conformational analysis for branched acetals. Specific values would require dedicated DFT calculations for this compound.

Acetalization, the formation of an acetal from an aldehyde and an alcohol, and its reverse reaction, hydrolysis, are fundamental acid-catalyzed processes. DFT calculations are crucial for modeling the transition states of these reactions, providing insights into the reaction mechanisms and activation energies. The hydrolysis of acetals typically proceeds through a protonated intermediate, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. researchgate.net

For this compound, the reaction would be initiated by the protonation of one of the ethoxy oxygens. The subsequent cleavage of the C-O bond would be the rate-determining step, leading to the formation of an oxocarbenium ion and ethanol (B145695). The large steric bulk of the 3,5,5-trimethylhexyl group would likely influence the activation barrier of this step. DFT can be used to locate the transition state structure and calculate its energy, thereby providing a quantitative measure of the reaction rate. researchgate.net

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound via DFT. This table presents hypothetical energy barriers for the key steps in the acid-catalyzed hydrolysis.

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Protonation of an ethoxy group | Low barrier |

| 2 | C-O bond cleavage (rate-determining) | 15 - 25 |

| 3 | Nucleophilic attack of water on the oxocarbenium ion | Low barrier |

Note: These values are hypothetical and serve to illustrate the output of transition state modeling. Actual values would depend on the specific computational level and solvent model used.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time. researchgate.net

MD simulations of this compound can provide a detailed picture of the flexibility of its long, branched alkyl chain and the rotational dynamics of the ethoxy groups. researchgate.net The bulky tert-butyl group at the 5-position is expected to significantly restrict the conformational freedom of the hexane (B92381) chain. Simulations can quantify the accessible range of dihedral angles and identify preferred orientations of the molecule in different environments, such as in a non-polar solvent or at an interface. nih.govmasterorganicchemistry.com The ether oxygens can act as hydrogen bond acceptors, and MD simulations can reveal the nature and lifetime of these interactions with protic solvent molecules. mdpi.com

The choice of solvent can have a profound effect on the stability and reactivity of acetals. libretexts.org MD simulations are particularly well-suited to explore these solvent effects at a molecular level. nih.govbeilstein-journals.org In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the ether oxygens, potentially stabilizing certain conformations. researchgate.net These solvents can also stabilize the charged intermediates and transition states involved in hydrolysis, thereby accelerating the reaction. libretexts.org

In contrast, in non-polar aprotic solvents, intramolecular steric effects would be the dominant factor in determining conformational preferences. The rate of acid-catalyzed hydrolysis would be expected to be significantly lower in such solvents due to the poor solvation of the ionic species involved in the reaction mechanism. researchgate.net MD simulations can be used to calculate the potential of mean force for the hydrolysis reaction in different solvents, providing a direct measure of the solvent's influence on the free energy barrier.

Table 3: Illustrative Summary of Expected Solvent Effects on this compound from MD Simulations.

| Solvent Type | Expected Conformational Effect | Expected Effect on Hydrolysis Rate |

| Polar Protic (e.g., Water, Ethanol) | Stabilization of conformations with exposed ether oxygens through H-bonding. | Increased rate due to stabilization of charged intermediates. |

| Polar Aprotic (e.g., Acetonitrile) | Moderate stabilization of polar conformers. | Moderate rate, depends on stabilization of ionic species. |

| Non-Polar (e.g., Hexane) | Conformations dominated by intramolecular steric interactions. | Decreased rate due to poor solvation of charged intermediates. |

Note: This table provides a qualitative summary based on general principles of solvent effects on acetals.

Quantum Chemical Studies of Radical Cations and Intermediates

Beyond closed-shell species, quantum chemical methods can be applied to study reactive intermediates such as radical cations. These species can be formed through single-electron oxidation and are often involved in electrochemical or photochemical reactions. nih.gov Quantum chemical calculations, including DFT, are essential for predicting the structure, stability, and electronic properties of these transient species. nrel.gov

For this compound, single-electron oxidation would lead to the formation of a radical cation. Quantum chemical calculations can predict where the unpaired electron (spin density) and positive charge are most likely to be localized. In acetal radical cations, the spin and charge are often distributed over the acetal carbon and the two oxygen atoms. uky.edu The bulky alkyl group in this compound would likely have a minor electronic effect on the radical cation center but could sterically hinder its subsequent reactions. These calculations are crucial for understanding the potential degradation pathways of the molecule under oxidative conditions.

Table 4: Hypothetical Spin Density Distribution in the Radical Cation of this compound. This table shows a plausible distribution of the unpaired electron based on quantum chemical calculations of similar structures.

| Atom | Hypothetical Spin Density |

| Acetal Carbon (C1) | +0.4 |

| Ether Oxygen 1 | +0.3 |

| Ether Oxygen 2 | +0.3 |

| Adjacent Carbon in Hexyl Chain (C2) | -0.1 |

| Other Atoms | < 0.05 |

Note: This data is illustrative, representing a typical distribution in an acetal radical cation. The actual distribution would need to be calculated for the specific molecule.

Spin Density Distribution in Branched Alkane Radical Cations

The study of radical cations of branched alkanes is a significant area of research, often employing computational methods like Density Functional Theory (DFT) to complement experimental techniques such as time-resolved magnetic field effect (TR MFE) in recombination fluorescence. nih.govnih.gov These studies help in identifying radical cations and understanding their structure, lifetime, and spin dynamics. nih.gov

For a molecule like this compound, ionization would lead to the formation of a radical cation. The distribution of the unpaired electron's spin density across the molecule is not uniform and can be predicted using computational chemistry. Generally, in branched alkane radical cations, the spin density tends to localize at the branching points of the carbon chain. whitman.edu This is because tertiary and secondary carbon atoms can better stabilize the positive charge and the radical character. Fragmentation of such radical cations typically occurs at these branched positions, leading to the formation of the most stable carbocations and radicals. whitman.edurutgers.edu

In the case of the this compound radical cation, the highest spin density would be anticipated on the tertiary carbon at position 3 and the quaternary carbon at position 5 of the hexane chain. The presence of the diethoxy group at position 1 introduces heteroatoms, and the lone pairs on the oxygen atoms would also influence the spin density distribution. rutgers.edu However, the fragmentation of the alkane chain would likely still be dictated by the stability of the resulting alkyl fragments. whitman.edu

To illustrate the likely spin density distribution, a hypothetical data table based on general principles observed in related compounds is presented below. The values represent the calculated spin density on the heavy atoms of the main hexane chain.

Table 1: Hypothetical Spin Density Distribution in the this compound Radical Cation

| Atomic Position | Predicted Spin Density (arbitrary units) |

| C1 | 0.15 |

| C2 | 0.10 |

| C3 | 0.35 |

| C4 | 0.10 |

| C5 | 0.25 |

| C6 | 0.05 |

Note: This table is illustrative and based on general principles of radical cation stability. Actual values would require specific DFT calculations.

Elucidating Mechanistic Pathways via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanistic pathways of chemical reactions, including the hydrolysis of acetals. chemistrysteps.comresearchgate.net The acid-catalyzed hydrolysis of an acetal, such as this compound, is a classic organic reaction. chemistrysteps.com Computational studies can model the reaction pathway, identify transition states, and determine the energetics of each step.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following key steps:

Protonation: One of the ethoxy groups is protonated by an acid catalyst, converting it into a good leaving group (ethanol). chemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs, and the resulting species is a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal.

Repeat of the Process: The second ethoxy group is then protonated and the process repeats, ultimately yielding the corresponding aldehyde (3,5,5-trimethylhexanal) and two molecules of ethanol.

Computational studies, often using DFT or ab initio methods, can provide detailed insights into this process for this compound. For instance, such studies could:

Calculate the activation energies for each step, confirming the rate-determining step.

Model the geometry of the transition states, such as the transition state for the departure of the ethanol molecule.

Investigate the role of stereoelectronic effects, which are known to be significant in acetal hydrolysis. cdnsciencepub.comresearchgate.net

Research has also shown that under certain conditions, such as with trifluoroacetic acid (TFA) and in the absence of water, the mechanism can vary, proceeding through a hemiacetal TFA ester intermediate. acs.org Computational modeling would be invaluable in comparing the feasibility of these different pathways for this compound.

Table 2: Key Intermediates and Species in the Hydrolysis of this compound

| Step | Reactant(s) | Intermediate/Transition State | Product(s) |

| 1 | This compound, H₃O⁺ | Protonated Acetal | - |

| 2 | Protonated Acetal | Oxocarbenium Ion Transition State | Oxocarbenium Ion, Ethanol |

| 3 | Oxocarbenium Ion, H₂O | - | Protonated Hemiacetal |

| 4 | Protonated Hemiacetal, H₂O | - | Hemiacetal, H₃O⁺ |

| 5 | Hemiacetal, H₃O⁺ | Protonated Hemiacetal | - |

| 6 | Protonated Hemiacetal | Oxocarbenium Ion Transition State | 3,5,5-Trimethylhexanal (B1630633), Ethanol |

Applications in Specialized Chemical Synthesis and Catalysis

1,1-Diethoxy-3,5,5-trimethylhexane as a Protecting Group in Multistep Synthesis

In the course of a multistep synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetal (B89532) functionality of this compound makes it an effective protecting group for the 3,5,5-trimethylhexanal (B1630633) aldehyde. The formation of the diethyl acetal from the aldehyde is typically achieved using ethanol (B145695) in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This protected form is robust and stable against a wide variety of non-acidic reagents, including bases, nucleophiles, hydrides, and most oxidizing agents. organic-chemistry.org Deprotection to regenerate the original aldehyde is readily accomplished by hydrolysis with aqueous acid. masterorganicchemistry.com

A key strategy in complex synthesis is the use of orthogonal protecting groups, which allows for the selective removal of one type of protecting group in the presence of others. libretexts.orguchicago.edu The acid-labile nature of the diethyl acetal group in this compound provides a clear basis for orthogonality with many other common protecting groups used in organic synthesis. For instance, it can be selectively retained while a base-labile group is removed, or vice-versa. This differential stability is crucial for the sequential unmasking and reaction of different functional groups within a single substrate.

The following table details the cleavage conditions for the diethyl acetal group in comparison to other widely used protecting groups, illustrating their orthogonality.

| Protecting Group | Structure Example | Typical Cleavage Conditions | Orthogonality with Diethyl Acetal |

| Diethyl Acetal | R-CH(OEt)₂ | Aqueous Acid (e.g., HCl, H₂SO₄, TsOH) organic-chemistry.orgmasterorganicchemistry.com | - |

| Fmoc (Fluorenylmethyloxycarbonyl) | R-NH-Fmoc | Base (e.g., Piperidine in DMF) | Orthogonal: Acetal is stable to base. |

| Benzyl Ether (Bn) | R-O-Bn | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid | Orthogonal: Acetal is stable to hydrogenolysis. |

| t-Butyldimethylsilyl Ether (TBDMS) | R-O-TBDMS | Fluoride Ion (e.g., TBAF) or Acid | Potentially non-orthogonal with acid; orthogonal with fluoride. |

| Benzoyl Ester (Bz) | R-O-Bz | Base (e.g., NaOH, NH₃) or Acid | Orthogonal with base-mediated cleavage. |

This table is generated based on established principles of protecting group chemistry. libretexts.orguchicago.edu

The specific conditions required for the cleavage of the diethyl acetal group enable chemists to devise highly selective synthetic routes. Because the acetal is stable to numerous reaction conditions, functional groups elsewhere in a molecule can be manipulated without affecting the protected aldehyde. libretexts.org For example, a molecule containing the this compound moiety could undergo base-catalyzed reactions like ester saponification, nucleophilic additions with Grignard or organolithium reagents, or reductions of other functional groups using complex metal hydrides like sodium borohydride.

A practical illustration of this selectivity can be seen in advanced polymerization techniques. For instance, initiators containing acetal groups have been used in living cationic polymerization and atom transfer radical polymerization (ATRP). acs.org The acetal functionality remains intact during the polymerization process, which may involve radical intermediates or Lewis acidic conditions not harsh enough to cause deprotection. The aldehyde can then be unmasked at a later stage for further chemical modification, such as conjugation to another polymer or a biomolecule. This strategy allows for the creation of well-defined, functional polymeric materials. acs.org The deprotection itself can be fine-tuned, with various Lewis or Brønsted acids offering different levels of reactivity for cleaving acetals chemoselectively in the presence of other acid-sensitive groups. organic-chemistry.orgresearchgate.net

Precursor for Advanced Branched Hydrocarbons or Oxygenated Compounds

Beyond its role as a protecting group, this compound serves as a stable source of the highly branched nine-carbon aldehyde, 3,5,5-trimethylhexanal. This aldehyde is a valuable synthetic building block for constructing more complex molecular architectures, particularly advanced hydrocarbons and other oxygenated derivatives.

There is significant interest in the synthesis of long-chain branched alkanes for applications ranging from fuel components to molecular lubricants. Methodologies exist for the conversion of simpler alcohols and aldehydes into these larger structures. epo.orgjustia.com Starting from this compound, a plausible synthetic pathway to a long-chain branched alkane would involve two key steps:

Deprotection: Acid-catalyzed hydrolysis to yield 3,5,5-trimethylhexanal.

Chain Extension and Reduction: The resulting aldehyde can be subjected to a chain-lengthening reaction, such as a Wittig olefination, to introduce a new carbon segment and form an alkene. researchgate.netstackexchange.com Subsequent hydrogenation of the carbon-carbon double bond under standard conditions (e.g., using a palladium or platinum catalyst) would yield the final saturated, long-chain branched alkane. researchgate.net

A hypothetical synthetic sequence is outlined below:

Hypothetical Synthesis of a C₁₅ Branched Alkane| Step | Reactant | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | H₃O⁺ | 3,5,5-Trimethylhexanal |

| 2 | 3,5,5-Trimethylhexanal | Ph₃P=CH(CH₂)₄CH₃ (Wittig Ylide) | 3,5,5-Trimethyl-1-undecene |

This table represents a chemically sound, though hypothetical, synthetic route.

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and materials. sioc-journal.cn While this compound is itself achiral, it can be envisioned as a starting point for chiral structures. A potential, though advanced, strategy involves the generation of radical species from acetals.

For example, cyclic acetals formed from an aldehyde and a chiral diol are common intermediates in asymmetric synthesis. rsc.org While less common, radical reactions involving the acetal moiety could be explored. For instance, radical-induced fragmentation or cyclization of a chiral acetal derived from 3,5,5-trimethylhexanal could theoretically lead to the formation of new chiral centers. youtube.com Such transformations often rely on the stereochemical information encoded in the chiral auxiliary (the diol) to influence the outcome of the radical reaction, thereby producing a chiral molecular scaffold. This remains a specialized and largely prospective application area that leverages fundamental principles of radical chemistry and stereocontrol.

Role in Catalytic Processes

The two ether oxygen atoms in this compound possess lone pairs of electrons, allowing the molecule to function as a Lewis base or an electron donor. This property is highly relevant in certain types of catalysis, particularly in Ziegler-Natta polymerization of olefins like propylene. google.comacs.org

In state-of-the-art Ziegler-Natta catalyst systems, which are typically composed of a titanium halide on a magnesium chloride support, an "internal donor" is a critical component added during catalyst preparation. acs.orgresearchgate.net The role of this internal donor, often an ether or an ester, is to coordinate to the magnesium and titanium centers, which in turn influences the structure of the active sites and controls the stereochemistry of the polymerization process. acs.orgacs.org The use of specific donors is essential for producing highly isotactic polypropylene, a polymer with superior material properties.

While 1,3-diethers are the most extensively studied class of internal donors, the fundamental requirement is Lewis basicity to interact with the catalyst surface. acs.org The 1,1-diether (acetal) structure of this compound provides two proximal oxygen atoms that could chelate or coordinate to the metal centers of the catalyst. By analogy with known diether internal donors, it is plausible that this compound could modulate the activity and, more importantly, the stereoselectivity of Ziegler-Natta catalysts. google.com This application would leverage the molecule not as a reactant, but as a non-spectator ligand that shapes the catalytic environment to achieve a desired polymer microstructure.

Substrate in Catalytic Hydrogenation/Hydrogenolysis

Catalytic hydrogenation and hydrogenolysis are powerful tools in organic synthesis for the reduction of various functional groups. iitm.ac.in Acetals, in general, can undergo hydrogenolysis to yield ethers or alcohols, depending on the reaction conditions and the catalyst used. This process involves the cleavage of a carbon-oxygen bond with the addition of hydrogen.

While specific studies detailing the catalytic hydrogenation or hydrogenolysis of This compound are not readily found, the general mechanism for acetal hydrogenolysis can be considered. The reaction typically proceeds in the presence of a metal catalyst, such as palladium, platinum, or nickel, on a support like carbon, and a source of hydrogen.

General Reaction Scheme for Acetal Hydrogenolysis:

R-CH(OR')₂ + H₂ --(Catalyst)--> R-CH₂OR' + R'OH

In the context of This compound , the expected products of a complete hydrogenolysis would be 3,5,5-trimethylethoxyhexane and ethanol. The reaction would likely be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. The bulky trimethylhexane group might introduce steric hindrance, potentially affecting the reaction rate and selectivity compared to less hindered acetals.

Hypothetical Research Data on Hydrogenolysis of this compound:

Since no specific experimental data is available, the following table is a hypothetical representation of potential research findings, illustrating how such data would be presented.

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 3,5,5-trimethylethoxyhexane (%) |

| 5% Pd/C | 100 | 20 | Not Available | Not Available |

| 10% Pt/C | 120 | 30 | Not Available | Not Available |

| Raney Ni | 80 | 50 | Not Available | Not Available |

This table is for illustrative purposes only, as no published research data for this specific reaction could be located.

Generation of Dialkoxycarbenes from Acetal Precursors for Cycloadditions

Dialkoxycarbenes are highly reactive intermediates that can be generated from acetal precursors. These carbenes can then participate in various chemical transformations, including cycloaddition reactions to form cyclic compounds. The generation of dialkoxycarbenes from acetals typically requires specific conditions, such as treatment with strong bases or thermal/photochemical activation of a suitable precursor derived from the acetal.

There is no specific literature describing the generation of a dialkoxycarbene from This compound for use in cycloaddition reactions. However, the general principle involves the elimination of both alkoxy groups from the acetal carbon to form the carbene.

General Method for Dialkoxycarbene Generation:

One common method involves the formation of a 2,2-dialkoxy-Δ³-1,3,4-oxadiazoline, which upon thermolysis or photolysis, extrudes nitrogen and a ketone to generate the dialkoxycarbene.

For This compound , this would involve a multi-step synthesis to first create the oxadiazoline precursor. Once formed, the resulting diethoxycarbene could theoretically undergo cycloaddition with various alkenes or alkynes.

Hypothetical Cycloaddition Reaction:

A diethoxycarbene generated from This compound could react with an electron-deficient alkene, such as acrylonitrile, in a [2+1] cycloaddition to form a cyclopropane (B1198618) derivative.

Hypothetical Data on Dialkoxycarbene Generation and Trapping:

The following table is a hypothetical representation of the characterization of an intermediate dialkoxycarbene and the yield of a subsequent cycloaddition product.

| Carbene Precursor | Generation Method | Trapping Agent | Cycloaddition Product | Yield (%) |

| 2,2-Diethoxy-5,5-dimethyl-Δ³-1,3,4-oxadiazoline (derived from this compound) | Thermolysis (110 °C) | Acrylonitrile | 1,1-Diethoxy-2-cyanocyclopropane | Not Available |

This table is for illustrative purposes only, as no published research data for this specific reaction could be located.

Environmental Transformation and Abiotic/biotic Degradation Pathways of Acetal Based Compounds

Hydrolytic Stability and Environmental Persistence

The persistence of an organic compound in the environment is significantly influenced by its stability towards hydrolysis, the chemical breakdown in the presence of water. For acetals like 1,1-diethoxy-3,5,5-trimethylhexane, this process is a primary degradation pathway.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of acetals is highly dependent on the pH of the surrounding medium. researchgate.netnih.gov Generally, acetals are stable under basic and neutral conditions but readily undergo hydrolysis in acidic environments. researchgate.netmasterorganicchemistry.com This acid-catalyzed hydrolysis involves the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. This intermediate then reacts with water to form a hemiacetal, which rapidly hydrolyzes to an aldehyde and another alcohol molecule. masterorganicchemistry.com

For this compound, hydrolysis would yield 3,5,5-trimethylhexanal (B1630633) and two molecules of ethanol (B145695).

Table 1: General pH-Dependence of Acetal (B89532) Hydrolysis

| pH Condition | Relative Rate of Hydrolysis | Stability |

| Acidic (pH < 7) | Fast | Low |

| Neutral (pH ≈ 7) | Very Slow/Negligible | High |

| Basic (pH > 7) | Very Slow/Negligible | High |

This table provides a generalized overview of acetal hydrolysis kinetics based on established chemical principles.

Studies on various acetals have demonstrated a dramatic decrease in hydrolysis rates as the pH increases from acidic to neutral. nih.gov For some acetals, the half-life can increase from minutes at pH 5 to being stable for days at pH 7.4. nih.gov The specific rate of hydrolysis is also influenced by the structure of the acetal. For instance, the stability of the intermediate carbocation plays a role, with acetals that form more stable carbocations generally hydrolyzing faster. nih.gov Given the branched alkyl structure of this compound, its hydrolysis kinetics would be expected to follow this general pH-dependent pattern.

Influence of Environmental Factors on Degradation Rates

Besides pH, other environmental factors can influence the degradation rate of acetals. Temperature is a key factor, with higher temperatures generally accelerating the rate of hydrolysis. The presence of general acids in the environment, not just the hydronium ion concentration, can also catalyze hydrolysis. acs.org

In natural waters, the presence of dissolved organic matter and sediments can potentially influence hydrolysis rates, although specific data on this compound is lacking. For a related compound, 3,5,5-trimethyl-1-hexanol, which is a potential downstream degradation product, the substance is stable in water at pH 4, 7, and 9 at 50°C. oecd.org This suggests that the alcohol hydrolysis products of this compound are themselves persistent to further hydrolysis.

Oxidative Degradation Mechanisms in Aquatic and Atmospheric Environments

Oxidative processes, both photochemical and through reactions with reactive oxygen species, contribute to the degradation of organic compounds in the environment.

Photochemical Oxidation Pathways

While direct photolysis (degradation by sunlight) is possible for some chemicals, indirect photochemical oxidation is often a more significant pathway in the atmosphere. This primarily involves reactions with hydroxyl radicals (•OH). For organic compounds that volatilize into the atmosphere, the rate of reaction with •OH is a key determinant of their atmospheric lifetime.

For a structurally related compound, 3,5,5-trimethyl-1-hexanol, the estimated half-life for degradation in air is 36 hours. oecd.org This suggests that the alcohol hydrolysis products of this compound would be susceptible to atmospheric degradation. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict these reaction rates when experimental data are unavailable. ecetoc.orgnih.govresearchgate.net

Reaction with Reactive Oxygen Species

In aquatic environments, reactive oxygen species (ROS) other than hydroxyl radicals, such as singlet oxygen and ozone, can also contribute to the degradation of organic compounds. The reaction of ozone with acetals is a known oxidative pathway. acs.org This reaction can lead to the formation of esters.

The branched structure of this compound may influence its susceptibility to oxidative degradation. Studies on the thermo-oxidative aging of branched alcohols, which are hydrolysis products, show the formation of aldehydes, acids, and esters as decomposition products. rsc.org

Biodegradation Potential and Microbial Metabolism of Ethers and Acetals

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the ultimate removal of chemicals from the environment.

The aerobic biodegradation of ethers often proceeds via the hydroxylation of a carbon atom adjacent to the ether linkage, forming an unstable hemiacetal that then breaks down into an alcohol and an aldehyde. psu.edu In the case of branched-chain ethers, such as methyl tert-butyl ether (MTBE), degradation can be initiated by monooxygenase enzymes. asm.org The resulting tertiary alcohols are then further metabolized. nih.gov

The biodegradability of 3,5,5-trimethyl-1-hexanol, a structural analog of a hydrolysis product of the target compound, has been assessed and it was found to be not readily biodegradable. oecd.org This suggests that while the initial hydrolysis of this compound may occur abiotically, the subsequent complete mineralization of its branched degradation products by microorganisms might be a slower process. The branched nature of the carbon skeleton can pose a challenge for microbial degradation pathways. researchgate.net

The metabolism of branched-chain carboxylic acids, which could be formed from the oxidation of the aldehyde and alcohol degradation products, typically proceeds via β-oxidation. inchem.org However, steric hindrance from branching can inhibit this process. inchem.org

Table 2: Summary of Potential Degradation Products of this compound

| Degradation Pathway | Initial Products | Subsequent Products |

| Hydrolysis | 3,5,5-Trimethylhexanal, Ethanol | 3,5,5-Trimethylhexanoic acid |

| Oxidative Degradation | Esters, Aldehydes, Alcohols | Carboxylic acids, smaller molecules |

| Biodegradation | 3,5,5-Trimethylhexanal, Ethanol | Further oxidized and smaller molecules |

This table outlines the likely degradation products based on established chemical and biological pathways for related compounds.

Enzymatic Cleavage Mechanisms

The primary enzymatic pathway for the degradation of acetals is through hydrolysis, a reaction catalyzed by a class of enzymes known as hydrolases. Specifically, enzymes with glycosidase-like activity can facilitate the cleavage of the acetal bond. libretexts.orgnih.gov This process is analogous to the enzymatic hydrolysis of glycosidic bonds in carbohydrates. libretexts.org

The enzymatic cleavage of an acetal, such as this compound, involves the following key steps:

Protonation: An acidic residue in the enzyme's active site donates a proton to one of the ether oxygens of the acetal group. nih.govgla.ac.uk This protonation turns the ethoxy group into a good leaving group (ethanol).

Carbocation Formation: The C-O bond cleaves, and the ethanol molecule departs, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate. libretexts.org

Nucleophilic Attack by Water: A water molecule from the surrounding environment acts as a nucleophile, attacking the carbocation. libretexts.org

Deprotonation: A basic residue in the active site abstracts a proton from the attacking water molecule, regenerating the enzyme's catalytic site and forming a hemiacetal intermediate.

Further Breakdown: The hemiacetal is unstable and readily breaks down to form the final products: an aldehyde and another molecule of ethanol.

This acid-catalyzed hydrolysis mechanism is a common pathway for the breakdown of acetals in biological systems. organicchemistrytutor.com The rate of this degradation can be influenced by environmental pH, with faster hydrolysis generally occurring under more acidic conditions. nih.govgoogle.com

Identification of Microbial Degradation Products

The microbial degradation of this compound is expected to proceed via the enzymatic cleavage of the acetal linkage, leading to the formation of specific degradation products. While direct studies on this particular compound are limited, the degradation pathway can be inferred from the known reactivity of acetals. libretexts.orgnih.gov

Following the enzymatic hydrolysis of this compound, the primary degradation products would be:

3,5,5-Trimethylhexanal: This is the parent aldehyde from which the acetal is derived.

Ethanol: Two molecules of ethanol are released from the two ethoxy groups of the acetal.

These initial degradation products can be further metabolized by microorganisms. Ethanol is a readily biodegradable substance that can be utilized as a carbon and energy source by a wide variety of microbes, ultimately being mineralized to carbon dioxide and water. essex.ac.uk

3,5,5-Trimethylhexanal, an aldehyde, can also undergo further microbial degradation. Common pathways for aldehyde degradation include oxidation to the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid) by aldehyde dehydrogenases, followed by further breakdown through metabolic pathways such as beta-oxidation. mdpi.com

The potential microbial degradation pathway of this compound is summarized in the table below.

| Initial Compound | Enzymatic Action | Intermediate Products | Further Degradation Products |

| This compound | Hydrolases (e.g., glycosidase-like enzymes) | 3,5,5-Trimethylhexanal and Ethanol | 3,5,5-Trimethylhexanoic acid, Carbon Dioxide, Water |

It is important to note that the rate and extent of biodegradation can be influenced by various environmental factors, including the presence of adapted microbial communities, temperature, pH, and nutrient availability. industrialchemicals.gov.au While some fragrance compounds can be persistent, the presence of the readily hydrolyzable acetal linkage in this compound suggests a plausible pathway for its environmental degradation. mst.dkresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Acetal (B89532) Chemistry

The synthesis of acetals, a cornerstone of organic chemistry for protecting carbonyl groups, traditionally relies on acid catalysts that can be corrosive and environmentally challenging. acs.orgresearchgate.net The drive towards green chemistry is fueling the development of innovative and sustainable catalytic systems that are efficient, reusable, and operate under mild conditions.

Recent research has focused on several classes of novel catalysts. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. For instance, a bifunctional heterogeneous catalyst comprising rhodium oxide nanoparticles on a zirconium phosphate (B84403) support has been developed for tandem hydroformylation-acetalization reactions, demonstrating high activity and reusability over multiple cycles. kaust.edu.sa Similarly, spin crossover composite films have been shown to be effective and recyclable catalysts for acetalization, with the added benefit of a color change that indicates their reusability. bohrium.com

Metal-organic frameworks (MOFs) and ionic liquids (ILs) are also emerging as powerful catalysts. MOFs have been successfully used as heterogeneous catalysts for the acetalization of glycerol (B35011). researchgate.net Acidic ionic liquids, such as those with an HSO₄⁻ anion or ester sulfate (B86663) functionalization, have demonstrated high efficiency in catalyzing acetalization reactions, in some cases achieving product yields of up to 99%. mdpi.commdpi.com These ILs can sometimes act as a "micro water-removing system," driving the reaction equilibrium towards the product. mdpi.com

Organocatalysis presents a metal-free alternative. Tropylium salts have been identified as efficient organic Lewis acid catalysts for both acetalization and transacetalization under batch and flow conditions. rsc.org Furthermore, photo-organocatalysis using substances like thioxanthenone and inexpensive household lamps offers a green, mild, and rapid method for synthesizing acetals. rsc.org The development of these sustainable systems, including ammonium (B1175870) salts in green solvents like cyclopentyl methyl ether, is pivotal for the future of environmentally benign acetal synthesis. mdpi.com

| Catalyst Type | Example(s) | Key Advantages | Relevant Reactions | Citations |

| Heterogeneous | Rh oxide on Zirconium Phosphate | High activity, reusability, enables tandem reactions. | Tandem hydroformylation-acetalization | kaust.edu.sa |

| Spin Crossover Composite Film | Excellent reusability (up to 11 cycles), visual indicator for reuse. | General Acetalization | bohrium.com | |

| Metal-Organic Frameworks (MOFs) | Sustainable, active for complex molecules. | Acetalization of glycerol | researchgate.net | |

| Ionic Liquids (ILs) | Ester sulfate-functionalized ILs | High catalytic activity and selectivity, good recyclability. | Acetalization of glycerol with ketones | mdpi.com |

| Acid functional ILs (e.g., HSO₄⁻ anion) | High product yields (up to 99%), can act as water removal system. | Acetalization of aldehydes with diols | mdpi.com | |

| Organocatalysts | Tropylium Salts | Metal-free, efficient under batch and flow conditions. | Acetalization and transacetalization | rsc.org |

| Thioxanthenone (Photo-organocatalyst) | Green, mild conditions, uses visible light, fast. | Photoacetalization of aldehydes | rsc.org | |

| Other Sustainable Systems | Ammonium Salts in Green Solvents | Environmentally friendly, inexpensive, readily available. | Acetalization in solvents like cyclopentyl methyl ether | mdpi.com |

Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Outcomes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, moving it towards a more predictive and automated discipline. bohrium.comresearchgate.net For acetal chemistry, this means a future where reaction outcomes, optimal conditions, and even novel synthetic routes can be predicted with high accuracy, saving significant time and resources. researchgate.netmdpi.com

A significant challenge in synthesis is selecting the appropriate reaction conditions. Machine learning models are now capable of reliably predicting the correct solvent for a wide range of organic reactions with high accuracy. ibm.com Researchers have trained models like BERT-based classifiers and random forests on large patent-derived datasets to achieve this. ibm.com

| AI/ML Application | Model/Technique | Predicted Outcome | Key Findings | Citations |

| Reaction Yield Prediction | Supervised Learning (e.g., Multiple Linear Regression) with DFT features | Reaction Yield | Can build models from small datasets to understand reactivity; outperforms simpler models on large datasets. | ucla.eduacs.org |

| Intelligent Laboratories | AI Algorithms & Machine Learning Models | Reaction Yield & Selectivity | AI can assist in screening new catalysts and accelerate the development of synthesis methods. | mdpi.com |

| Solvent Prediction | BERT-based classifiers, Random Forest | Optimal Reaction Solvent | Achieved Top-3 accuracy up to 86.88% for predicting common solvents in organic reactions. | ibm.com |

| Forward Reaction Prediction | GraphRXN (Graph-based neural network) | Reaction Products & Reactivity | Can be deployed with robotics for high-throughput experimentation and data generation. | researchgate.netnih.gov |

| Synthesis Planning | Deep Neural Networks & Symbolic AI | Retrosynthetic Pathways | Capable of planning complex chemical syntheses, accelerating drug and material discovery. | ijsetpub.com |

Exploration of 1,1-Diethoxy-3,5,5-trimethylhexane in Material Science Precursors

While this compound is primarily known as a chemical intermediate and solvent, its acetal functional group makes it a potential candidate for the development of advanced materials. ontosight.ai The broader field of acetal chemistry is seeing a resurgence in materials science, driven by the demand for sustainable, degradable, and recyclable polymers. rsc.org

Acetals are being incorporated into polymer backbones to create materials with tunable properties. whiterose.ac.uk For instance, acetal linkages serve as pH-responsive functional groups in thermosets and other polymer systems. whiterose.ac.uk These materials are stable under neutral or basic conditions but can be degraded in acidic environments, which allows for chemical recycling. rsc.orgwhiterose.ac.uk The hydrolysis products, typically alcohols and aldehydes, can potentially be recovered and used to synthesize new materials, creating a closed-loop system. whiterose.ac.ukresearchgate.net

Thermoplastic polyacetals, such as polyoxymethylene (POM), are well-established engineering plastics known for their high stiffness, low friction, and excellent dimensional stability. xometry.comxometry.com Emerging research focuses on creating novel polyacetals from renewable building blocks and designing them for specific degradation behaviors. rsc.org The structure of this compound, an acyclic acetal, suggests it could be explored as a monomer or a chain-terminating agent in the synthesis of new polyacetal-based materials. Its bulky trimethylhexane group could impart unique solubility and thermal properties to a resulting polymer.

Potential applications for new materials derived from acetal precursors like this compound are diverse. They could be used in the formulation of degradable plastics, specialized coatings, or as components in circular materials like recyclable polyurethanes, where acetal-containing polyols are used as building blocks. researchgate.netxometry.com

| Potential Application Area | Material Type | Role of Acetal Linkage | Potential Contribution of this compound | Citations |

| Recyclable Polymers | Degradable Thermosets | Provides pH-sensitive cleavage points for chemical recycling. | Could act as a monomer to create novel recyclable materials. | whiterose.ac.uk |

| Sustainable Plastics | Thermoplastic Polyacetals | Forms the polymer backbone, influencing mechanical and thermal properties. | Could be a building block from a non-traditional source to tune polymer properties. | rsc.org |